Metoprolol Acid Ethyl Ester

Overview

Description

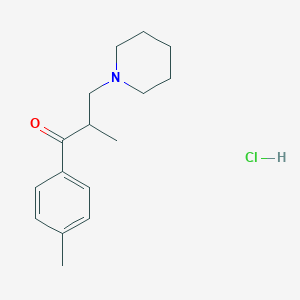

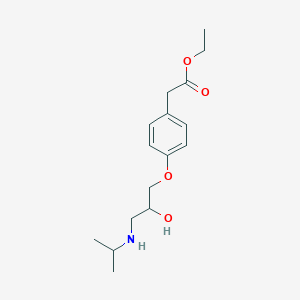

Metoprolol Acid Ethyl Ester (MAEE) is a derivative of metoprolol, a widely used β1-selective adrenoceptor blocker. MAEE is synthesized by esterifying the inactive acid metabolite of metoprolol, phenyl acetic acid, with an ethyl group . This compound is primarily utilized in analytical and pharmaceutical research as a stable isotope-labeled reference standard (e.g., deuterated versions like Metoprolol Acid-D5 Ethyl Ester) for quantifying metoprolol and its metabolites in biological samples . Structurally, MAEE retains the core pharmacophore of metoprolol but incorporates an ethyl ester moiety at the carboxylic acid position, enhancing lipophilicity and stability .

Preparation Methods

Overview of Metoprolol Succinate Synthesis

The synthesis of metoprolol succinate follows a three-step pathway:

-

Phenolic Etherification : Reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin to form an epoxide intermediate.

-

Amination : Opening of the epoxide ring with isopropylamine to yield metoprolol free base.

-

Salt Formation : Reaction of metoprolol with succinic acid to produce the final succinate salt .

These steps are optimized for industrial scalability, emphasizing cost-effectiveness and high yield.

Phenolic Etherification: Formation of the Epoxide Intermediate

Reaction Mechanism and Conditions

The first step involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of a base (e.g., NaOH or KOH). The molar ratio of 4-(2-methoxyethyl)phenol to epichlorohydrin is critical, typically maintained at 1:1–1.1 to minimize side reactions . The reaction proceeds at 30–80°C for 5–10 hours, with aqueous workup using ethyl acetate for extraction .

Example Reaction Setup:

-

4-(2-methoxyethyl)phenol : 1 mol

-

Epichlorohydrin : 1.1 mol

-

Base : NaOH (1.1 mol relative to phenol)

-

Solvent : Purified water (20:1 weight ratio to base)

-

Temperature : 60°C

This step generates 3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane (compound M1), a key intermediate.

Amination: Synthesis of Metoprolol Free Base

Epoxide Ring Opening with Isopropylamine

Compound M1 undergoes amination with isopropylamine in organic solvents such as methanol, ethanol, or ethyl acetate. The molar ratio of M1 to isopropylamine ranges from 1:1 to 1:3, with higher ratios favoring complete conversion . The reaction is conducted at 30–60°C for 3–10 hours, followed by solvent removal and crystallization using sherwood oil.

Optimization Insights:

-

Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but complicate purification. Ethyl acetate balances reactivity and ease of isolation .

-

Temperature Impact : At 60°C, reaction completion occurs within 5 hours, yielding 86.5–91.1% metoprolol .

-

Crystallization : Cooling to ≤10°C maximizes crystal formation, with sherwood oil acting as an anti-solvent .

Salt Formation: Metoprolol Succinate Production

Acid-Base Reaction with Succinic Acid

Metoprolol free base reacts with succinic acid in solvents like ethyl acetate or acetone. The molar ratio of metoprolol to succinic acid is 1:0.5–0.8, ensuring stoichiometric control. The mixture is heated to 30–80°C, cooled to 10–25°C, and crystallized for 8–24 hours .

Key Parameters:

-

Solvent Volume : A 1:6 weight ratio of metoprolol to solvent ensures solubility without excessive dilution .

-

Recrystallization : Slower cooling (25°C) produces larger crystals, improving filtration efficiency .

Enantiomeric Synthesis of (S)-Metoprolol Succinate

Patent CN102295569B highlights a method for producing the (S)-enantiomer, leveraging chiral resolution or asymmetric synthesis. While details are limited in the provided text, enantiopure synthesis typically involves:

-

Chiral Auxiliaries : Use of enantioselective catalysts during amination.

-

Crystallization : Diastereomeric salt formation with chiral acids .

This approach addresses the pharmacological superiority of the (S)-enantiomer in β₁-blockade .

Industrial-Scale Considerations

Cost and Scalability

The patented methods emphasize:

-

Raw Material Availability : 4-(2-methoxyethyl)phenol and epichlorohydrin are commodity chemicals.

-

Solvent Recovery : Ethyl acetate and methanol are recycled via distillation, reducing costs .

Yield Optimization

-

Epoxide Formation : Excess epichlorohydrin (1.1 mol) drives the reaction to >90% conversion .

-

Amination : Using 1:3 M1:isopropylamine achieves 91.1% yield in methylene chloride .

Challenges and Limitations

Byproduct Formation

-

Epoxide Hydrolysis : Water traces during amination may hydrolyze the epoxide, requiring anhydrous conditions .

-

Racemization : High temperatures during salt formation risk racemization, necessitating strict thermal control .

Environmental Impact

Chemical Reactions Analysis

Types of Reactions

Metoprolol Acid Ethyl Ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form Metoprolol Acid and ethanol.

Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically performed in the presence of an acid or base catalyst.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.

Major Products Formed

Hydrolysis: Metoprolol Acid and ethanol.

Oxidation: Various oxidized derivatives of this compound.

Substitution: Substituted esters and other derivatives.

Scientific Research Applications

Metoprolol Acid Ethyl Ester is used extensively in scientific research, particularly in the fields of:

Chemistry: As an intermediate in the synthesis of Metoprolol and other related compounds.

Biology: In studies involving the pharmacokinetics and metabolism of beta-blockers.

Medicine: For the development of new cardiovascular drugs and understanding their mechanisms of action.

Industry: In the production of high-purity Metoprolol for pharmaceutical applications.

Mechanism of Action

Metoprolol Acid Ethyl Ester itself does not have a direct mechanism of action, but it is a precursor to Metoprolol. Metoprolol works by selectively inhibiting beta-1 adrenergic receptors in the heart, reducing heart rate and cardiac output . This action helps in the management of hypertension, angina, and other cardiovascular conditions .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Adaprolol (Soft β-Blocker)

Structural Relationship :

Adaprolol is a soft β-blocker derived from the same inactive phenyl acetic acid metabolite of metoprolol as MAEE. However, Adaprolol incorporates an adamantane ethyl ester group instead of a simple ethyl ester .

Key Findings: Adaprolol’s design leverages esterase-mediated hydrolysis to limit systemic exposure, making it superior to metoprolol for glaucoma treatment. MAEE, in contrast, serves non-therapeutic analytical purposes .

Carbamimidoyl-Acetic Acid Ethyl Ester

Structural Relationship: This compound shares the ethyl ester functional group but diverges in core structure, featuring a carbamimidoyl moiety instead of an aryloxypropanolamine backbone.

| Property | This compound | Carbamimidoyl-Acetic Acid Ethyl Ester |

|---|---|---|

| Biological Activity | Inactive | Antimicrobial, B-Raf kinase inhibition |

| Therapeutic Potential | None | Anticancer (B-Raf targeting) |

| Research Applications | Quantifying metoprolol metabolites | Early-stage drug development |

| Metabolic Stability | Stable in vitro | Susceptible to esterase hydrolysis |

Phytanic Acid Ethyl Ester

Structural Relationship :

A branched-chain fatty acid ethyl ester, structurally distinct from MAEE’s aryl-based design.

Key Findings :

Phytanic Acid Ethyl Ester is used in lipidomics, contrasting with MAEE’s role in pharmacokinetic studies .

Propionic Acid Derivatives (e.g., Ethyl 3-Oxo-3-(2-Trifluoromethylphenyl)Propanoate)

Structural Relationship :

These esters feature aromatic substituents similar to MAEE’s phenyl group but lack the β-blocker pharmacophore.

| Property | This compound | Ethyl 3-Oxo-3-(2-Trifluoromethylphenyl)Propanoate |

|---|---|---|

| Functional Groups | Ethyl ester, aryloxypropanolamine | Ethyl ester, trifluoromethylphenyl, ketone |

| Applications | Analytical chemistry | Organic synthesis intermediates |

| Biological Activity | None | Potential enzyme inhibition (e.g., acetylcholinesterase) |

Key Findings : These compounds highlight the versatility of ethyl esters in drug design but lack MAEE’s direct connection to β-blocker metabolism .

Biological Activity

Metoprolol Acid Ethyl Ester (MAEE) is a derivative of Metoprolol, a selective beta-1 adrenergic antagonist widely used in treating cardiovascular conditions such as hypertension, angina, and heart failure. This article delves into the biological activity of MAEE, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

This compound has the molecular formula C16H25NO4 and a molecular weight of approximately 295.37 g/mol. Its structural modifications enhance solubility and bioavailability compared to its parent compound, making it an attractive candidate for pharmaceutical formulations .

MAEE functions primarily as a beta-1 adrenergic receptor blocker . The following mechanisms outline its biological activity:

- Selective Receptor Blockade : MAEE exhibits a high affinity for beta-1 receptors located in cardiac tissues, which leads to decreased heart rate and myocardial oxygen demand. This selectivity minimizes side effects associated with non-selective beta-blockers that affect beta-2 receptors in the lungs .

- Reduction of Intracellular Signaling : By inhibiting catecholamine receptor activation, MAEE reduces cyclic adenosine monophosphate (cAMP) levels and protein kinase A (PKA) activity, which are crucial for cardiac excitability and contractility .

- Impact on Heart Rate : MAEE decreases the slope of phase 4 depolarization in pacemaker cells, effectively lowering heart rates and alleviating symptoms of various cardiovascular diseases .

Pharmacokinetics

The pharmacokinetic profile of MAEE is characterized by:

- Absorption : Rapid absorption from the gastrointestinal tract with a bioavailability of approximately 50%, largely due to first-pass metabolism in the liver .

- Distribution : A large volume of distribution (3.2 to 5.6 L/kg), indicating extensive tissue penetration, including the ability to cross the blood-brain barrier .

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6, leading to different plasma concentrations based on genetic polymorphisms among individuals .

Comparative Analysis with Other Beta-Blockers

The following table compares MAEE with other common beta-blockers regarding their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Metoprolol | C15H25NO3 | Selective for beta-1 receptors; low side effects |

| Atenolol | C14H22N2O3S | More selective for beta-1; less lipid-soluble |

| Bisoprolol | C18H31N2O4S | Longer half-life; used for chronic heart failure |

| Propranolol | C16H21NO2 | Non-selective; used for anxiety and migraine |

| Carvedilol | C24H26N2O4S | Non-selective; additional alpha-blocking activity |

MAEE's unique formulation enhances its solubility and bioavailability compared to these compounds, making it particularly effective in treating cardiovascular diseases while minimizing adverse effects associated with non-selective agents .

Research Findings and Case Studies

Several studies have explored the efficacy and safety profiles of MAEE:

- Clinical Trials : The MERIT-HF trial demonstrated that metoprolol significantly reduced mortality in patients with chronic heart failure compared to placebo. While this trial primarily focused on metoprolol succinate, findings can be extrapolated to MAEE due to their similar pharmacological profiles .

- Adverse Event Monitoring : A study utilizing real-world data indicated that generic formulations of metoprolol exhibited higher rates of adverse events compared to brand formulations. This highlights the importance of monitoring drug quality and patient responses when switching between formulations .

- Drug Interactions : Research has shown that MAEE interacts with various cytochrome P450 enzymes during metabolism, which can influence the pharmacokinetics of co-administered drugs. Understanding these interactions is critical for optimizing therapeutic regimens involving MAEE .

Q & A

Basic Research Questions

Q. How can researchers differentiate Metoprolol Acid Ethyl Ester from its parent drug, Metoprolol, in pharmacokinetic studies?

- Methodological Answer : Utilize liquid chromatography-high-resolution mass spectrometry (LC-HRMS) with collision cross-section (CCS) values and retention time matching. For instance, a feature with m/z 268.1545 and CCS 168.3 Ų was confirmed as Metoprolol Acid using ESI+ data and reference spectra from databases like PubChem . Calibrate instruments with deuterated analogs (e.g., Metoprolol Acid-D5 Ethyl Ester) to improve specificity in complex matrices such as wastewater or biological fluids .

Q. What synthetic pathways are recommended for producing stable isotopic analogs of this compound for tracer studies?

- Methodological Answer : Start with Metoprolol’s inactive acid metabolite (phenyl acetic acid derivative) and employ esterification with deuterated ethanol (e.g., CH₃CH₂OD). Validate purity via nuclear magnetic resonance (NMR) and mass spectrometry (MS), ensuring isotopic enrichment >98% to avoid interference in quantitative assays .

Q. How should researchers design in vitro assays to assess the hydrolysis kinetics of this compound in systemic circulation?

- Methodological Answer : Incubate the compound in human plasma or liver microsomes at physiological pH (7.4) and 37°C. Monitor ester cleavage using time-resolved LC-MS/MS, comparing rates to structurally similar soft β-blockers (e.g., Adaprolol). Include controls with esterase inhibitors to confirm enzyme-mediated hydrolysis .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported metabolic pathways of this compound across species?

- Methodological Answer : Conduct cross-species comparative studies using hepatocytes or recombinant cytochrome P450 isoforms (e.g., CYP2D6). For example, Metoprolol’s α-hydroxymetoprolol metabolite retains β-blocker activity in humans but is absent in rodents. Use species-specific enzyme inhibitors and isotopically labeled substrates to map interspecies variability .

Q. How can researchers optimize corneal permeability of this compound derivatives for ophthalmic soft drug development?

- Methodological Answer : Modify ester lipophilicity by varying alkyl chain lengths (e.g., ethyl vs. methyl esters) and assess partitioning coefficients (log P) using shake-flask methods. Validate corneal transport via ex vivo bovine cornea models, correlating results with in vivo intraocular pressure (IOP) reduction in glaucoma trials .

Q. What analytical challenges arise when quantifying trace levels of this compound in environmental samples, and how can they be mitigated?

- Methodological Answer : Matrix effects in wastewater samples can suppress ionization in LC-MS. Apply solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges for cleanup. Use deuterated internal standards (e.g., Metoprolol Acid-D5 Ethyl Ester) to correct recovery losses and matrix interference .

Q. How do formulation parameters (e.g., polymer miscibility) influence the stability of this compound in hot-melt extruded drug delivery systems?

- Methodological Answer : Screen amorphous polymers like Eudragit®RS PO for compatibility via differential scanning calorimetry (DSC). Optimize extrusion temperatures (105–140°C) and screw speeds (25–50 rpm) to prevent thermal degradation. Validate stability via accelerated aging studies (40°C/75% RH) with HPLC monitoring .

Q. Data Interpretation and Conflict Resolution

Q. How should researchers address discrepancies between in vitro metabolic stability and in vivo pharmacokinetic data for this compound?

- Methodological Answer : Perform physiologically based pharmacokinetic (PBPK) modeling to account for tissue distribution and enterohepatic recirculation. Compare in vitro-in vivo extrapolation (IVIVE) predictions with observed plasma concentration-time profiles, adjusting for protein binding and tissue:plasma partition coefficients .

Q. What statistical approaches are robust for analyzing dose-response relationships in studies involving this compound analogs?

- Methodological Answer : Apply nonlinear mixed-effects modeling (NONMEM) to handle sparse sampling in preclinical studies. Use Akaike Information Criterion (AIC) to select between sigmoidal Emax and logistic models, ensuring power calculations (α=0.05, β=0.2) are predefined to avoid Type II errors .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure transparency when reporting negative results in studies involving this compound?

- Methodological Answer : Adhere to FAIR data principles by depositing raw datasets (e.g., LC-MS chromatograms, NMR spectra) in public repositories like Zenodo. Disclose all experimental parameters (e.g., buffer composition, centrifugation speeds) to enable replication. Reference preregistered protocols (e.g., ClinicalTrials.gov for in vivo trials) .

Properties

IUPAC Name |

ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4/c1-4-20-16(19)9-13-5-7-15(8-6-13)21-11-14(18)10-17-12(2)3/h5-8,12,14,17-18H,4,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIXSDYNGSUACV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)OCC(CNC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557456 | |

| Record name | Ethyl (4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29112-40-1 | |

| Record name | Ethyl (4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.